molecular formula C10H19FN2O2 B570485 tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate CAS No. 1017789-35-3

tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate

Cat. No.: B570485
CAS No.: 1017789-35-3
M. Wt: 218.272
InChI Key: WSZMTMVUMXXGHQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate is a piperazine derivative featuring a fluoromethyl (-CH₂F) substituent at the 2-position of the piperazine ring and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes and receptors. The fluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the Boc group facilitates selective deprotection during multi-step syntheses .

Properties

IUPAC Name

tert-butyl 2-(fluoromethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-12-7-8(13)6-11/h8,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZMTMVUMXXGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674242
Record name tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017789-35-3
Record name 1,1-Dimethylethyl 2-(fluoromethyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017789-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-(fluoromethyl)piperazine-1-carboxylate
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Chemical Reactions Analysis

tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used but often include modified piperazine derivatives with altered functional groups .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-(fluoromethyl)piperazine-1-carboxylate with structurally related piperazine derivatives, focusing on substituent effects, synthetic methods, physicochemical properties, and biological relevance.

Substituent Effects and Positional Isomerism

Compound Name Substituent (Position) Key Properties Biological Relevance
This compound -CH₂F (2) High lipophilicity; enhanced metabolic stability Intermediate for kinase inhibitors
tert-Butyl 4-methylpiperazine-1-carboxylate -CH₃ (4) Log S = -2.1; moderate solubility Building block for antipsychotic agents
tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate -CH₂(3-amino-5-fluorophenyl) (4) Polar aromatic group; hydrogen-bonding capability Anticancer agent precursor
tert-Butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate -C₅H₃FN (4) Electron-deficient heterocycle; improved bioavailability Kinase-targeting therapeutics
  • Fluoromethyl vs.
  • Positional Isomerism : Substitution at the 2-position (vs. 4-position) may alter steric interactions and hydrogen-bonding patterns, affecting binding to biological targets .

Physicochemical Properties

Property This compound (Predicted) tert-Butyl 4-methylpiperazine-1-carboxylate
Log P ~2.5 1.8
Solubility (Log S) ~-2.8 -2.1
Tₘ (°C) 90–95 78–82
  • The fluoromethyl group reduces aqueous solubility but enhances membrane permeability compared to non-fluorinated analogs.

Crystallographic and Structural Insights

  • Hydrogen Bonding: Fluorine atoms participate in weak hydrogen bonds (C–H···F interactions), influencing crystal packing and stability. For example, tert-butyl 4-(2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl)methyl-piperazine-1-carboxylate exhibits extensive intermolecular hydrogen networks involving amino and hydroxyl groups .
  • Software Tools : SHELX and WinGX are widely used for refining fluorinated structures, with fluorine’s high electron density requiring careful modeling of anisotropic displacement parameters.

Biological Activity

tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its antimicrobial properties, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H17FN2O2
  • CAS Number : 1017789-01-7
  • Key Features : The compound features a piperazine ring with a tert-butyl group and a fluoromethyl substituent, which significantly influences its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets. The fluoromethyl group enhances the compound's lipophilicity and metabolic stability, potentially improving its binding affinity to biological receptors and enzymes. Research indicates that this compound may modulate enzyme activity or receptor binding, although the specific pathways are still under investigation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound:

  • It demonstrates bactericidal effects against both susceptible and drug-resistant Gram-positive bacteria.
  • In vitro assays have shown significant activity against strains such as Staphylococcus aureus and Enterococcus faecalis, indicating its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Profile

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus8 µg/mLBactericidal
Enterococcus faecalis16 µg/mLBactericidal
Escherichia coliNot effective-

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated that the compound exhibited a dose-dependent response, with lower concentrations effectively inhibiting bacterial growth. The study concluded that the compound's unique structure contributes to its enhanced antimicrobial properties compared to similar compounds lacking the fluoromethyl group.

Study 2: Mechanistic Insights

A separate investigation focused on elucidating the mechanism by which this compound interacts with bacterial enzymes. The findings suggested that the compound binds to the active site of certain enzymes involved in cell wall synthesis, thereby disrupting bacterial proliferation. This interaction was confirmed through kinetic studies that demonstrated competitive inhibition patterns .

Potential Therapeutic Applications

Given its promising biological activity, this compound holds potential for various therapeutic applications:

  • Antimicrobial agents for treating resistant bacterial infections.
  • Pharmacological research into its role as an enzyme modulator in metabolic pathways.

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